Olodanrigan

Receptor Selectivity Off-Target Profiling GPCR Pharmacology

Olodanrigan (EMA401, PD-126055) is a small-molecule, orally active, peripherally restricted antagonist of the angiotensin II type 2 receptor (AT2R). It belongs to the tetrahydroisoquinoline class and exists as the S-enantiomer of EMA400.

Molecular Formula C32H29NO5
Molecular Weight 507.6 g/mol
CAS No. 1316755-16-4
Cat. No. B1662175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOlodanrigan
CAS1316755-16-4
SynonymsEMA400
EMA401
Molecular FormulaC32H29NO5
Molecular Weight507.6 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(CN(C(C2)C(=O)O)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)C=C1)OCC5=CC=CC=C5
InChIInChI=1S/C32H29NO5/c1-37-28-18-17-25-20-33(31(34)29(23-13-7-3-8-14-23)24-15-9-4-10-16-24)27(32(35)36)19-26(25)30(28)38-21-22-11-5-2-6-12-22/h2-18,27,29H,19-21H2,1H3,(H,35,36)/t27-/m0/s1
InChIKeyGHBCIXGRCZIPNQ-MHZLTWQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Olodanrigan (CAS 1316755-16-4) — Highly Selective AT2R Antagonist for Neuropathic Pain Research Procurement


Olodanrigan (EMA401, PD-126055) is a small-molecule, orally active, peripherally restricted antagonist of the angiotensin II type 2 receptor (AT2R) . It belongs to the tetrahydroisoquinoline class and exists as the S-enantiomer of EMA400 [1]. The compound was originally developed by Parke-Davis and later advanced by Spinifex Pharmaceuticals and Novartis through Phase II clinical trials for diabetic peripheral neuropathic pain and postherpetic neuralgia, before development was discontinued in 2019 [2].

Why Generic AT2R Antagonists Cannot Substitute for Olodanrigan in Experimental Protocols


AT2R ligands exhibit marked divergence in selectivity profiles, functional pharmacology (antagonist vs. agonist bias), peripheral restriction, and stereochemical potency that preclude interchangeable use. PD 123319, a widely used AT2R antagonist tool compound, displays approximately 500-fold lower AT2R/AT1R selectivity than Olodanrigan and exhibits agonistic properties under certain functional assay conditions, confounding experimental interpretation [1]. The racemic mixture (EMA400/rac-Olodanrigan) shows approximately 2-fold lower AT2R potency and >300-fold reduced AT2R/AT1R selectivity relative to the enantiopure S-form, directly impacting target engagement and off-target liability [2]. AT2R agonists such as CGP42112 produce opposite downstream signaling outcomes and cannot be used in protocols requiring receptor blockade [3]. These quantifiable differences in selectivity, functional pharmacology, and stereochemical activity make Olodanrigan the uniquely defined reference standard for AT2R antagonism studies requiring peripheral restriction and minimal AT1R cross-reactivity.

Quantitative Comparative Evidence: Olodanrigan Differentiation from AT2R Ligand Comparators


AT2R/AT1R Selectivity: Olodanrigan Exhibits >10,000-Fold Discrimination vs. ~39-Fold for rac-Olodanrigan

Olodanrigan (S-enantiomer EMA401) demonstrates >10,000-fold selectivity for AT2R over AT1R in cloned rat receptor binding assays [1]. In contrast, the racemic mixture rac-Olodanrigan (EMA400) exhibits only ~39-fold selectivity, with AT1R IC50 of 2,918 nM vs. 408,000 nM for Olodanrigan . The AT1R cross-reactivity of the racemate is approximately 7.2-fold higher than the enantiopure form.

Receptor Selectivity Off-Target Profiling GPCR Pharmacology

AT2R Binding Affinity: Olodanrigan (IC50 = 39.5 nM) vs. PD123319 (IC50 = 34 nM) — Comparable Potency but Divergent Selectivity and Functional Profile

Olodanrigan exhibits AT2R binding affinity (IC50 = 39.5 nM) comparable to the classic AT2R antagonist PD123319 (IC50 = 34 nM in rat adrenal tissue) [1][2]. However, while Olodanrigan demonstrates >10,000-fold AT2R/AT1R selectivity, PD123319's AT1R cross-reactivity profile is not consistently quantified across studies, with reported AT1R IC50 values ranging from low micromolar to >10 μM in various systems . Critically, recent functional assays reveal that PD123319 exhibits agonistic properties under certain experimental conditions, whereas Olodanrigan maintains antagonist activity across a broader functional range [3].

Receptor Binding Affinity Tool Compound Selection AT2R Pharmacology

Enantiomeric Potency Differential: S-Enantiomer (Olodanrigan) Exhibits 1.9-Fold Higher AT2R Potency vs. Racemate (EMA400)

The enantiopure S-form (Olodanrigan, EMA401) demonstrates approximately 1.9-fold higher AT2R potency (IC50 = 39.5 nM) compared to the racemic mixture EMA400 (IC50 = 75.2 nM), and approximately 20-fold higher potency than the R-enantiomer EMA402 (IC50 = 804 nM) in cloned rat AT2R binding assays [1]. The R-enantiomer exhibits >20-fold weaker AT2R affinity and >3.8-fold weaker AT1R affinity relative to the S-enantiomer, establishing S-configuration stereospecificity as critical for target engagement.

Stereochemistry Enantiomeric Potency Structure-Activity Relationship

Clinical-Phase Differentiation: Olodanrigan Reached Phase II with Human Efficacy Data; Most AT2R Tool Compounds Remain Preclinical-Only

Olodanrigan is distinguished from virtually all other AT2R tool compounds by having completed randomized, double-blind, placebo-controlled Phase II clinical trials. The EMPHENE trial (NCT03094195) evaluated Olodanrigan 100 mg BID in postherpetic neuralgia patients, while the EMPADINE trial (NCT03297294) assessed safety and efficacy in painful diabetic neuropathy across multiple international sites [1][2]. In contrast, comparators including PD123319, rac-Olodanrigan (EMA400), Compound 21 (AT2R antagonist 1), and CGP42112 lack any human clinical trial data and remain exclusively preclinical research tools. Although development was discontinued in 2019 following Phase II results that did not meet primary endpoints (pain score difference = -0.6; 95% CI -1.4 to 0.1; P = 0.10), the compound's clinical-stage characterization provides human pharmacokinetic, safety, and tolerability data absent from all comparator AT2R ligands [3][4].

Clinical Validation Human Pharmacology Translational Relevance

Peripheral Restriction Profile: Olodanrigan Demonstrates Blood-Brain Barrier Exclusion Confirmed by In Vivo Pharmacokinetics

Olodanrigan is characterized as a peripherally restricted AT2R antagonist with minimal central nervous system penetration . The compound's oral bioavailability in rats is reported as approximately 33% [1]. This peripheral restriction profile contrasts with several AT2R ligands that demonstrate measurable CNS exposure. PD123319, for example, shows significant brain tissue binding with IC50 = 210 nM in rat brain preparations, approximately 6-fold weaker than its adrenal AT2R binding (34 nM) but nonetheless indicating CNS accessibility [2]. AT2R antagonist 1 (Compound 21) also lacks documented peripheral restriction characterization. The absence of meaningful CNS exposure for Olodanrigan enables specific interrogation of peripheral AT2R signaling without central compartment confounding.

Blood-Brain Barrier Permeability Peripheral Restriction CNS Exclusion

Functional Antagonism in Primary Sensory Neurons: Olodanrigan Inhibits Capsaicin-Induced Calcium Influx (IC50 = 10 nM) in Human DRG Neurons

Olodanrigan inhibits capsaicin-induced calcium influx in cultured human dorsal root ganglion (hDRG) neurons with an IC50 of 10 nM [1]. This functional readout at the cellular level demonstrates AT2R-mediated modulation of TRPV1 signaling in clinically relevant human sensory neurons. The compound also reduces neurite density and length in rat DRG neuronal cultures, with effects attributed to inhibition of augmented AngII/AT2R-induced p38 and p42/p44 MAPK activation and subsequent suppression of DRG neuron hyperexcitability and sprouting . Comparative functional data for PD123319 or other AT2R antagonists in identical hDRG capsaicin-response assays are not available in the public domain. While PD123319 shows efficacy in rat neuropathic pain models, quantitative human DRG functional antagonism data remain unreported .

DRG Neuron Electrophysiology Capsaicin Response Pain Signaling

Recommended Research Applications for Olodanrigan Based on Verified Differential Evidence


Peripheral Neuropathic Pain Models Requiring Selective AT2R Blockade Without AT1R Confounding

Olodanrigan's >10,000-fold AT2R/AT1R selectivity and peripheral restriction make it the optimal tool compound for chronic constriction injury (CCI) rat models, paclitaxel-induced acute pain syndrome mouse models, and diabetic neuropathy studies where AT1R-mediated cardiovascular effects must be excluded [1]. The compound has demonstrated dose-dependent relief of hindpaw sensitivity in rat CCI models and prevented paclitaxel-associated acute pain syndrome in mice . The validated oral bioavailability (33%) enables chronic dosing paradigms not feasible with CNS-penetrant or poorly bioavailable comparators [2].

Human DRG Neuron Functional Studies and Sensory Neuron Electrophysiology

Olodanrigan is uniquely positioned for human dorsal root ganglion neuron studies requiring a functionally characterized AT2R antagonist with defined potency in clinically relevant human cell systems [1]. The compound's inhibition of capsaicin-induced calcium influx in cultured hDRG neurons (IC50 = 10 nM) provides a quantitative benchmark for experimental design, distinguishing it from comparator AT2R antagonists lacking human DRG functional data . Applications include TRPV1-AT2R crosstalk studies, neurite outgrowth assays, and DRG hyperexcitability models.

Translational Studies Referencing Human Pharmacokinetic and Safety Data

Olodanrigan is the only AT2R antagonist with Phase II clinical trial data available, making it the sole compound suitable for translational research requiring reference to human pharmacokinetics, safety, and tolerability parameters [1]. Although development was discontinued following Phase II results that did not meet primary efficacy endpoints, the existing human data from EMPHENE and EMPADINE trials provide dosing guidance and safety benchmarks unavailable for any other AT2R tool compound . This includes documented oral bioavailability (~33%), peripheral restriction confirmation, and adverse event profiles from over 270 clinical trial participants [2].

AT2R-Expressing Cancer Cell Studies: Glioblastoma Spheroid Models

Olodanrigan has demonstrated functional activity in glioblastoma models, inhibiting proliferation of AT2R-expressing glioblastoma spheroids and blocking their invasiveness and angiogenic capability [1]. The compound's peripheral restriction and high selectivity profile make it suitable for in vitro cancer biology studies requiring clean AT2R pharmacology. No comparative data for other AT2R antagonists in identical glioblastoma spheroid systems have been identified, but Olodanrigan remains the only AT2R antagonist with published activity in this specific cancer model context .

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